Cas no 59589-92-3 (1,1'-Biphenyl,3,4,4',5-tetrabromo-)
59589-92-3 structure
Product Name:1,1'-Biphenyl,3,4,4',5-tetrabromo-
Numero CAS:59589-92-3
MF:C12H6Br4
MW:469.792040348053
CID:367802
PubChem ID:154383
Update Time:2025-04-19
1,1'-Biphenyl,3,4,4',5-tetrabromo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Biphenyl,3,4,4',5-tetrabromo-
- 1,2,3-tribromo-5-(4-bromophenyl)benzene
- 3,4,4',5-Tetrabromo-1,1'-biphenyl
- NS00120498
- 59589-92-3
- M752Q2H58M
- UNII-M752Q2H58M
- 1,1'-Biphenyl, 3,4,4',5-tetrabromo-
- Q27283582
- 3,4,4',5-Tetrabromobiphenyl
- DTXSID10208252
- PBB 81
-
- Inchi: 1S/C12H6Br4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
- Chiave InChI: BQOPMOAYELIJRL-UHFFFAOYSA-N
- Sorrisi: BrC1C(=C(C=C(C=1)C1C=CC(=CC=1)Br)Br)Br
Proprietà calcolate
- Massa esatta: 465.72018
- Massa monoisotopica: 465.72
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.3
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 2.14
- Punto di ebollizione: 427°C at 760 mmHg
- Punto di infiammabilità: 205°C
- Indice di rifrazione: 1.666
- PSA: 0
1,1'-Biphenyl,3,4,4',5-tetrabromo- Letteratura correlata
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
59589-92-3 (1,1'-Biphenyl,3,4,4',5-tetrabromo-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso